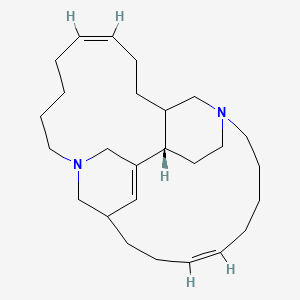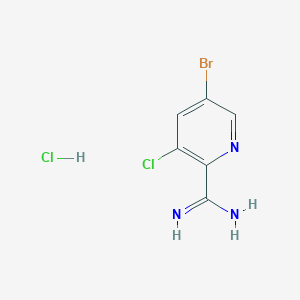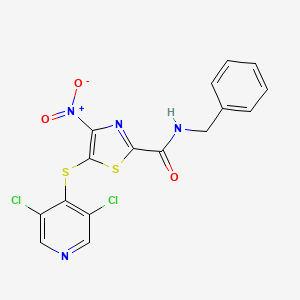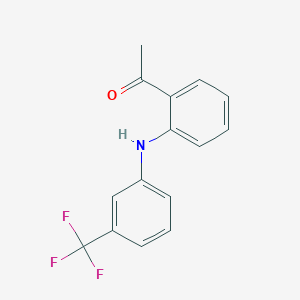
HalicyclamineB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Halicyclamine B is a marine natural product isolated from the sponge Haliclona sp. It belongs to the class of alkaloids and has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is known for its complex molecular architecture, which includes multiple nitrogen atoms and a distinctive cyclic structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Halicyclamine B is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multi-step processes. A common approach includes the construction of the core cyclic structure followed by the introduction of nitrogen atoms through amination reactions. Key steps often involve:
Cyclization Reactions: Formation of the core cyclic structure using cyclization reactions.
Amination: Introduction of nitrogen atoms using reagents like ammonia or amines under controlled conditions.
Functional Group Transformations: Modifications of functional groups to achieve the desired structure.
Industrial Production Methods: Industrial production of Halicyclamine B is not yet established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, which involves meticulous control of reaction conditions and purification steps to obtain the compound in sufficient purity and yield.
化学反応の分析
Types of Reactions: Halicyclamine B undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the nitrogen-containing groups, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products: The major products formed from these reactions include various derivatives of Halicyclamine B with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
作用機序
The mechanism of action of Halicyclamine B involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.
Pathways Involved: Modulation of signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
類似化合物との比較
Halicyclamine B can be compared with other marine alkaloids, such as:
Halicyclamine A: Similar structure but with different biological activities.
Manzamine A: Another marine alkaloid with potent anticancer properties.
Sceptrin: Known for its antimicrobial activity.
Uniqueness: Halicyclamine B stands out due to its unique cyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct biological activities and synthetic challenges.
Conclusion
Halicyclamine B is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it a valuable subject of study for chemists, biologists, and medical researchers. Continued research on this compound could lead to new insights and applications, particularly in the development of novel therapeutic agents.
特性
分子式 |
C26H42N2 |
|---|---|
分子量 |
382.6 g/mol |
IUPAC名 |
(6Z,11S,19Z)-1,14-diazatetracyclo[21.3.1.110,14.011,25]octacosa-6,19,24-triene |
InChI |
InChI=1S/C26H42N2/c1-3-7-11-16-27-18-15-26-24(21-27)14-10-6-2-4-8-12-17-28-20-23(13-9-5-1)19-25(26)22-28/h1-2,5-6,19,23-24,26H,3-4,7-18,20-22H2/b5-1-,6-2-/t23?,24?,26-/m0/s1 |
InChIキー |
UOAQLFVPXKOHCQ-BQQLDEIOSA-N |
異性体SMILES |
C1CCN2CC[C@H]3C(C2)CC/C=C\CCCCN4CC(CC/C=C\C1)C=C3C4 |
正規SMILES |
C1CCN2CCC3C(C2)CCC=CCCCCN4CC(CCC=CC1)C=C3C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)




![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)



